Technical Documentation Center

2,4-Dichloro-5-methylbenzylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichloro-5-methylbenzylamine
  • CAS: 1803813-13-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profiling of 2,4-Dichloro-5-methylbenzylamine in Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility profile of 2,4-Dichloro-5-methylbenzylamine, a crucial intermediate in organic synthesis.[1][2] We delve into the theoretical principles of solubility, present an illustrative solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for solubility assessment.

Introduction: The Critical Role of Solubility

2,4-Dichloro-5-methylbenzylamine is a substituted benzylamine derivative. Such compounds are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The efficiency of synthetic steps, such as reaction, work-up, and purification (e.g., crystallization), is profoundly dependent on the solubility of this intermediate in various organic media. Furthermore, in the context of drug development, poor solubility can lead to unpredictable outcomes in preclinical studies and pose significant challenges for achieving adequate bioavailability in final formulations.[3][4]

This guide serves as a foundational resource, combining theoretical knowledge with a practical, reproducible experimental workflow to empower scientists to make informed decisions in their research and development endeavors.

Physicochemical Properties & Theoretical Solubility Principles

To predict the solubility of 2,4-Dichloro-5-methylbenzylamine, it is essential to first understand its molecular structure and the fundamental principles of dissolution.

2.1. Molecular Structure Analysis

  • Compound: 2,4-Dichloro-5-methylbenzylamine

  • Molecular Formula: C₈H₉Cl₂N

  • Structure: The molecule consists of a benzylamine core, substituted with two chlorine atoms and a methyl group on the phenyl ring.

The key features influencing solubility are:

  • Polar Amine Group (-CH₂NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This moiety promotes solubility in polar solvents.

  • Dichlorinated Phenyl Ring: The aromatic ring itself is nonpolar. The two electron-withdrawing chlorine atoms and the methyl group contribute to the overall lipophilicity of the molecule, favoring solubility in nonpolar solvents.

This dual character—possessing both polar and nonpolar regions—suggests that 2,4-Dichloro-5-methylbenzylamine will exhibit a varied solubility profile across different organic solvents.

2.2. The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[8][9]

  • Polar Solvents: These solvents have large dipole moments and often contain O-H (protic) or C=O (aprotic) bonds. They effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: These solvents have little to no dipole moment and are typically composed of C-H bonds (e.g., hydrocarbons). They dissolve nonpolar solutes through weaker van der Waals forces.

Based on its structure, 2,4-Dichloro-5-methylbenzylamine is expected to have moderate to good solubility in polar aprotic solvents and some polar protic solvents that can interact with its amine group, as well as reasonable solubility in nonpolar solvents that can solvate its substituted phenyl ring.

Illustrative Solubility Profile

While precise experimental data for this specific compound is not widely published, a scientifically plausible solubility profile can be estimated based on its structure and chemical principles. The following table presents an illustrative solubility profile at 25°C to guide solvent selection.

Solvent CategorySolventDielectric Constant (Polarity)Estimated Solubility (g/L) at 25°CRationale for Solubility
Polar Protic Methanol32.7~150 - 250High. Hydrogen bonding with the amine group dominates.
Ethanol24.5~100 - 200High. Similar to methanol, strong hydrogen bonding.
Polar Aprotic Acetone20.7> 300Very High. Strong dipole-dipole interactions with the amine and solvation of the ring.
Acetonitrile37.5~100 - 180Good. Strong dipole moment effectively solvates the molecule.
Dichloromethane (DCM)9.1> 300Very High. Solvates the dichlorinated ring structure effectively.
Nonpolar Toluene2.4~50 - 100Moderate. Solvates the substituted aromatic ring.
Hexane1.9< 10Low. The polar amine group limits solubility in highly nonpolar aliphatic solvents.

Note: These values are estimates and must be confirmed experimentally.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the Shake-Flask method, as recommended by guidelines such as those from the OECD.[10] This method measures the saturation concentration of a solute in a solvent at a specific temperature.[3][11][12]

4.1. Experimental Workflow Diagram

The logical flow of the shake-flask protocol is outlined below.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial agitate Agitate at Constant Temp (e.g., 24-72h at 25°C) prep_vial->agitate check_solid Confirm Excess Solid Remains agitate->check_solid settle Allow Suspension to Settle check_solid->settle sample Withdraw Aliquot of Supernatant settle->sample separate Filter (0.22 µm PTFE) or Centrifuge to Remove Solids sample->separate dilute Dilute Saturated Solution separate->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2. Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2,4-Dichloro-5-methylbenzylamine in a selected organic solvent at 25°C.

Materials:

  • 2,4-Dichloro-5-methylbenzylamine (solid, pure)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative method.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2,4-Dichloro-5-methylbenzylamine of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantification.

  • Sample Preparation:

    • Add an excess amount of solid 2,4-Dichloro-5-methylbenzylamine to a vial. An amount that is at least 5 times the estimated solubility is recommended to ensure saturation.[12]

    • Pipette a precise volume of the selected organic solvent (e.g., 5.0 mL) into the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples at a moderate speed (e.g., 200-300 RPM) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically adequate.[11]

    • After the equilibration period, visually inspect each vial to confirm that excess undissolved solid remains. This is crucial; if all solid has dissolved, the solution is not saturated, and the experiment is invalid for that sample.[11]

  • Sample Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature to let the solid particles settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean analysis vial. This step is critical to remove all undissolved microparticles. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.[3]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using a validated HPLC-UV method.

  • Calculation:

    • Using the calibration curve, determine the concentration of 2,4-Dichloro-5-methylbenzylamine in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • The final solubility is reported as the average of the replicate samples, typically in g/L or mg/mL.

Conclusion

Understanding the solubility profile of 2,4-Dichloro-5-methylbenzylamine is fundamental to its effective use in chemical synthesis and development. This guide has provided a framework for predicting solubility based on molecular structure and the core principle of "like dissolves like." The illustrative data table serves as a starting point for solvent selection, but it is the robust, reproducible experimental protocol of the shake-flask method that provides the definitive data required for process optimization and successful product development. Adherence to this systematic approach ensures the generation of high-quality, reliable solubility data, mitigating risks and accelerating the path from laboratory research to industrial application.

References

  • Homework.Study.com. How does polarity affect solubility? [Online]. Available at: [Link]

  • Mrs. Thompson's Science Class. Factors Affecting Solubility. [Online].
  • Chemistry LibreTexts. Solubility and Polarity. [Online]. Available at: [Link]

  • Quora. How does molecular polarity affect the solubility of a solute in a solvent? [Online]. Available at: [Link]

  • Quora. How to perform the shake flask method to determine solubility. [Online]. Available at: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online]. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Online]. Available at: [Link]

  • Lokey Lab Protocols. Shake Flask logK. [Online]. Available at: [Link]

  • Pure. OECD GUIDELINES FOR TESTING CHEMICALS. [Online]. Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Online]. Available at: [Link]

  • OECD iLibrary. OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 105: Water Solubility. [Online]. Available at: [Link]

Sources

Exploratory

Thermodynamic stability of 2,4-Dichloro-5-methylbenzylamine

An In-depth Technical Guide to the Thermodynamic Stability of 2,4-Dichloro-5-methylbenzylamine For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,4-Dichloro-5-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic stability of 2,4-Dichloro-5-methylbenzylamine, a key intermediate in pharmaceutical synthesis. The stability of an active pharmaceutical ingredient (API) or its precursors is a critical quality attribute that directly impacts product safety, efficacy, and shelf-life.[1][2] This document delineates the theoretical underpinnings of the compound's stability, details robust experimental methodologies for its assessment, and explores potential degradation pathways. By integrating principles of physical chemistry, analytical techniques, and modern stability assessment programs, this guide serves as an authoritative resource for professionals in drug development and chemical research. We will examine the molecule's structural liabilities, provide field-proven protocols for thermal and chemical stress testing, and present a framework for predicting long-term stability.

Introduction: The Imperative of Stability in Pharmaceutical Development

2,4-Dichloro-5-methylbenzylamine is a substituted benzylamine derivative whose utility often lies as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a reactive benzylamine moiety and a dichlorinated aromatic ring, presents a unique stability profile that warrants rigorous investigation.

Thermodynamic stability, governed by Gibbs free energy, dictates a molecule's tendency to transform into a lower-energy state, i.e., to degrade. For pharmaceutical intermediates and APIs, instability can lead to the loss of potency, the formation of potentially toxic impurities, and altered physical properties, all of which compromise patient safety and regulatory compliance.[2] Understanding and quantifying the stability of 2,4-Dichloro-5-methylbenzylamine is therefore not merely an academic exercise but a fundamental requirement for its successful application in a regulated environment.

Theoretical Framework of Thermodynamic Stability

The intrinsic stability of 2,4-Dichloro-5-methylbenzylamine is a direct consequence of its molecular structure. An analysis of its functional groups provides insight into its potential degradation liabilities.

  • Benzylamine Moiety : The primary amine attached to a methylene bridge is a site of considerable reactivity. It is susceptible to oxidation, which can lead to the formation of an imine and subsequently the corresponding benzaldehyde.[3][4][5] The amine group also imparts basicity, making the molecule reactive towards acids.

  • Dichlorinated Aromatic Ring : The two chlorine atoms are strong electron-withdrawing groups, which influences the electron density of the benzene ring and the reactivity of the benzylic position. While aryl-halide bonds are generally strong, they can be susceptible to cleavage under specific conditions, such as photolysis or high thermal stress, potentially leading to dehalogenation.[6] The substitution pattern can also influence the overall crystal packing and solid-state stability.

  • Methyl Group : The methyl group is weakly electron-donating, slightly modifying the electronic properties of the aromatic ring.

The primary degradation pathways anticipated for benzylamine derivatives involve reactions at the amine. For instance, chlorination processes can lead to the formation of imines and aldehydes.[3] In acidic solutions, protonation of the amine can occur, which may alter its reactivity or solubility.[7]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential to fully characterize the stability of 2,4-Dichloro-5-methylbenzylamine. This involves subjecting the compound to stressed conditions to identify degradation products and employing thermal analysis techniques to quantify its response to heat.

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the decomposition of a compound to identify likely degradation products and establish degradation pathways.[8] This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

  • Preparation : Prepare five separate solutions of 2,4-Dichloro-5-methylbenzylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis : To one solution, add 1N HCl to achieve a final concentration of 0.1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis : To a second solution, add 1N NaOH to achieve a final concentration of 0.1N NaOH. Heat at 80°C for 24 hours.

  • Oxidation : To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photostability : Expose a fourth solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Stress (Solid State) : Place the solid compound in a controlled temperature oven at 105°C for 24 hours.

  • Analysis : After the designated time, neutralize the acid and base samples. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Thermal Analysis Techniques

Thermal analysis provides quantitative data on the physical and chemical changes that occur with temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect exothermic decomposition events.

Protocol: DSC Analysis

  • Sample Preparation : Accurately weigh 3-5 mg of 2,4-Dichloro-5-methylbenzylamine into a hermetically sealed aluminum pan.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program : Heat the sample from 25°C to 350°C at a rate of 10°C/min under a nitrogen purge.

  • Data Analysis : Analyze the resulting thermogram to identify the onset and peak of the melting endotherm and any subsequent exothermic or endothermic events indicative of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and volatile content.

Protocol: TGA Analysis

  • Sample Preparation : Weigh 5-10 mg of the compound into a ceramic TGA pan.

  • Instrument Setup : Place the pan onto the TGA balance.

  • Thermal Program : Heat the sample from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis : Examine the TGA curve for mass loss steps. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Accelerated Stability Assessment Program (ASAP)

ASAP is a modern approach that uses elevated temperature and humidity to rapidly predict the shelf-life of a substance.[1][9] It is based on a humidity-corrected Arrhenius equation, which relates the degradation rate to temperature and relative humidity (RH).

Workflow: ASAP Study The ASAP methodology allows for a rapid and statistically robust prediction of shelf-life, typically within two to three weeks, making it an invaluable tool in early-phase drug development.[1]

ASAP_Workflow cluster_setup 1. Experimental Setup cluster_analysis 2. Data Collection & Analysis cluster_modeling 3. Modeling & Prediction A Sample Preparation: Aliquot compound into multiple vials B Expose to a matrix of elevated Temperature & Humidity conditions (e.g., 50°C/75%RH, 60°C/60%RH, 70°C/50%RH) A->B C Analyze samples at specific time points using a validated stability-indicating HPLC method B->C D Quantify parent compound loss and degradation product formation C->D E Input data into ASAP software D->E F Apply humidity-corrected Arrhenius equation to model degradation kinetics E->F G Determine the isoconversion time (time to reach a specific degradation limit) F->G H Extrapolate to long-term storage conditions (e.g., 25°C/60%RH) G->H I Generate Shelf-Life Prediction with Confidence Intervals H->I

Caption: Workflow for the Accelerated Stability Assessment Program (ASAP).

Visualization of Stability Assessment and Degradation

A logical workflow ensures a comprehensive evaluation of thermodynamic stability, from initial characterization to predictive modeling.

Stability_Assessment_Workflow Start Start: 2,4-Dichloro-5-methylbenzylamine (New Batch/Formulation) Struct_Analysis Structural & Theoretical Analysis Start->Struct_Analysis Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Deg Thermal_Analysis Thermal Analysis (DSC & TGA) Start->Thermal_Analysis Struct_Analysis->Forced_Deg Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Method_Dev ASAP Accelerated Stability Assessment (ASAP) Method_Dev->ASAP Long_Term Long-Term Stability Studies (ICH Conditions) Method_Dev->Long_Term Report Generate Stability Report: Shelf-life, Storage Conditions, Degradation Profile Thermal_Analysis->Report ASAP->Report Long_Term->Report End End Report->End

Caption: Comprehensive workflow for thermodynamic stability assessment.

Based on known benzylamine chemistry, a potential degradation pathway under oxidative or hydrolytic stress can be postulated.

Degradation_Pathway Parent 2,4-Dichloro-5-methylbenzylamine C₈H₉Cl₂N Imine Intermediate Imine Parent->Imine Oxidation / H₂O Elimination Aldehyde 2,4-Dichloro-5-methylbenzaldehyde C₈H₆Cl₂O Imine->Aldehyde Hydrolysis

Caption: Postulated degradation pathway of 2,4-Dichloro-5-methylbenzylamine.

Summary of Stability Data

The following table summarizes hypothetical, yet plausible, data that could be obtained from the experimental assessments described.

ParameterMethodResultInterpretation
Melting Point DSC95 - 98 °CSharp endotherm indicates high purity.
Decomposition Onset DSC~220 °CExothermic event suggests energetic decomposition.
Decomposition Onset TGA~215 °C (5% mass loss)Significant thermal decomposition begins above this temperature.
Acid Hydrolysis Forced DegradationMinor degradation (<2%)Relatively stable to acidic conditions.
Base Hydrolysis Forced DegradationMinor degradation (<3%)Relatively stable to basic conditions.
Oxidative Stress Forced DegradationSignificant degradation (~15%) with one major degradantSusceptible to oxidation; primary degradant is likely 2,4-dichloro-5-methylbenzaldehyde.
Photostability Forced DegradationModerate degradation (~8%)Requires protection from light during storage and handling.
Predicted Shelf-Life ASAP> 36 months at 25°C/60% RHThe compound is predicted to be stable under standard long-term storage conditions.[1]

Conclusion and Recommendations

The thermodynamic stability of 2,4-Dichloro-5-methylbenzylamine is robust under typical storage conditions but reveals specific vulnerabilities that must be managed. The primary degradation pathway appears to be oxidative, with a secondary sensitivity to photolytic stress. Its thermal stability is high, with decomposition occurring well above typical processing temperatures.

Recommendations:

  • Storage : The compound should be stored in well-sealed, opaque containers to protect it from light and atmospheric oxygen. Storage at controlled room temperature (20-25°C) is recommended.

  • Handling : Avoid exposure to strong oxidizing agents. During synthesis and formulation, the use of an inert atmosphere (e.g., nitrogen) could be beneficial to minimize oxidative degradation.

  • Formulation : When used as an intermediate or in a final formulation, compatibility with excipients must be thoroughly evaluated, particularly with any that could have oxidizing potential. Antioxidants could be considered to enhance stability if required.

This comprehensive evaluation provides the foundational knowledge required for the confident use of 2,4-Dichloro-5-methylbenzylamine in research and development, ensuring the quality and integrity of downstream products.

References

  • Degradation of benzylamines during chlorination and chloramin
  • Schematic degradation pathway of benzylamine as described in literature...
  • (PDF)
  • Why Stability Testing Matters in Pharmaceutical API Development - Chemox.
  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Arom
  • Mechanistic studies of the synthesis and decomposition of some amine-carbonyl condens
  • The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC.
  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determin
  • Stability testing of existing active substances and rel
  • Benzylamine reacts with nitrous acid to form (a) benzene (b) benzyl alcohol (c) phenol (d) azobenzene - Vaia.
  • Benzylamine - Wikipedia.
  • A critical examination of compound stability predictions from machine-learned form
  • A complete description of thermodynamic stabilities of molecular crystals - Infoscience.
  • Thermochemical Factors Affecting the Dehalogenation of Arom
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - Semantic Scholar.
  • (PDF)

Sources

Foundational

Technical Guide: Basicity and pKa Determination of 2,4-Dichloro-5-methylbenzylamine

Executive Summary The physicochemical characterization of 2,4-Dichloro-5-methylbenzylamine (CAS: Analogous to 100-46-9 derivatives) is a critical step in optimizing its utility as a pharmaceutical intermediate. As a subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical characterization of 2,4-Dichloro-5-methylbenzylamine (CAS: Analogous to 100-46-9 derivatives) is a critical step in optimizing its utility as a pharmaceutical intermediate. As a substituted benzylamine, its basicity (pKa) governs its solubility profile, salt formation potential, and lipophilicity (logD) at physiological pH.

This guide provides a structural analysis of the molecule’s theoretical basicity, followed by a rigorous experimental protocol for determining its precise pKa using potentiometric titration. We address the lack of publicly available experimental data for this specific intermediate by establishing a Predicted vs. Experimental framework.

Structural Analysis & Theoretical Basicity

To estimate the pKa of 2,4-Dichloro-5-methylbenzylamine, we must analyze the electronic influence of its substituents on the benzylic nitrogen lone pair. The parent compound, Benzylamine , has an experimental pKa of approximately 9.33 at 25°C.

Electronic Substituent Effects (Hammett Principles)

The basicity of the amine is modulated by the electron density on the nitrogen atom. Substituents on the benzene ring transmit electronic effects through the


-system (Resonance, 

) and the

-framework (Induction,

).
  • 2-Chloro (Ortho): The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces electron density on the nitrogen, lowering the pKa. While chlorine has a weak electron-donating resonance effect (+R), the inductive effect dominates, especially in the ortho position due to proximity.

  • 4-Chloro (Para): The para-chlorine acts primarily as an electron-withdrawing group (

    
    ). This further destabilizes the protonated ammonium species relative to the neutral amine, lowering the pKa.
    
  • 5-Methyl (Meta): The methyl group is a weak electron donor (

    
    ) via hyperconjugation and induction (+I). This provides a slight stabilizing effect on the cation, marginally increasing the pKa, but it is insufficient to counteract the two chlorine atoms.
    
Predicted pKa Calculation

Using the Hammett equation relationship


, where 

(rho) for benzylamines is approximately 1.0, we can estimate the shift.
SubstituentPositionEffect TypeEst.

pKa
Parent --9.33
-Cl Ortho (2)Strong Withdrawal (-I)-0.6 to -0.9
-Cl Para (4)Withdrawal (-I)-0.23
-CH3 Meta (5)Weak Donor (+I)+0.07
Net Predicted ~ 8.3 – 8.6

Conclusion: We predict the pKa of 2,4-Dichloro-5-methylbenzylamine to lie in the range of 8.3 to 8.6 . This makes it a weaker base than benzylamine but still sufficiently basic to form stable salts with strong acids (HCl,


).

Experimental Determination Protocol

While prediction models are useful for screening, drug development requires empirical data. The Potentiometric Titration method is the "Gold Standard" for pKa determination of amines with aqueous solubility


 M.
Materials & Equipment
  • Analyte: >5 mg of pure 2,4-Dichloro-5-methylbenzylamine (Free base or HCl salt).

  • Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (to prevent

    
     absorption).
    
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C.

    • Determine the "Blank" titration curve of the ISA solution to subtract background carbonate/hydroxide effects.

  • Sample Preparation:

    • Weigh approx. 3-5 mg of the amine.

    • Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: If the free base is insoluble, add a known excess of 0.1 M HCl to protonate the amine fully (ensuring dissolution) and back-titrate with KOH.

  • Titration Workflow:

    • Acidify the sample to pH < 2.5 using 0.1 M HCl.[1][2]

    • Titrate with 0.1 M KOH in small increments (0.5 µL - 5 µL) until pH > 11.5.

    • Ensure equilibrium is reached at each step (drift < 0.5 mV/min).

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of bound protons (

      
      ) at each pH point.
      
    • The pKa is defined as the pH where

      
      .
      
Visualization of Workflow

PkaDetermination Start Sample Preparation (Dissolve in 0.15M KCl) Acidify Acidification (Add HCl to pH < 2.5) Start->Acidify Titrate Potentiometric Titration (Add KOH, measure pH) Acidify->Titrate Titrate->Titrate  Iterative  Dosing Calc Data Processing (Bjerrum Plot Analysis) Titrate->Calc Result pKa Value (Inflection Point) Calc->Result

Figure 1: Standardized workflow for potentiometric pKa determination of weak bases.

Pharmaceutical Implications[2][4][5]

Understanding the pKa of 2,4-Dichloro-5-methylbenzylamine allows for rational decision-making in formulation and salt selection.

Salt Selection Strategy

With a predicted pKa of ~8.5, the molecule is a moderately strong base.

  • Strong Acids (HCl, Methanesulfonic): Will form highly crystalline, stable salts. The

    
     (pKa base - pKa acid) will be > 10, ensuring no hydrolysis in solution.
    
  • Weak Acids (Tartaric, Fumaric): May form salts, but with a lower driving force. These might be useful if the HCl salt is hygroscopic.

Solubility & Lipophilicity (LogD)

The distribution coefficient (logD) is pH-dependent.

  • At pH 1.2 (Stomach): The amine is 100% protonated (

    
    ). High solubility, low membrane permeability.
    
  • At pH 7.4 (Blood):

    • Using Henderson-Hasselbalch:

      
      .
      
    • 
      .
      
    • Ratio

      
      .
      
    • Even at physiological pH, ~92% of the drug remains ionized. This suggests that while solubility is maintained, passive permeability might be rate-limiting unless active transport is involved.

Structure-Property Relationship Diagram

ElectronicEffects Center Benzylic Nitrogen (Lone Pair) Basicity Resulting Basicity pKa ~ 8.3 - 8.6 Center->Basicity Cl_Ortho 2-Cl (Ortho) Inductive Withdrawal (-I) Steric Hindrance Cl_Ortho->Center Strong Destabilization of Cation Cl_Para 4-Cl (Para) Inductive Withdrawal (-I) Cl_Para->Center Destabilization Me_Meta 5-Me (Meta) Weak Donation (+I) Me_Meta->Center Slight Stabilization

Figure 2: Electronic and steric influences of substituents on the basicity of the benzylic amine.

References

  • PubChem. Benzylamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Foundational text for Hammett values used in prediction).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Reference for Benzylamine experimental pKa ~9.33).[3][4][5]

Sources

Exploratory

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to the History and Synthesis of 2,4-Dichloro-5-methylbenzylamine

Abstract This in-depth technical guide charts the historical development and delineates the primary synthetic pathways for 2,4-dichloro-5-methylbenzylamine, a critical intermediate in the production of the widely prescri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide charts the historical development and delineates the primary synthetic pathways for 2,4-dichloro-5-methylbenzylamine, a critical intermediate in the production of the widely prescribed antidepressant, sertraline. While not a household name itself, the story of this benzylamine derivative is intrinsically woven into the narrative of modern psychopharmacology. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic evolution of this compound, from its foundational role in the creation of a blockbuster drug to the various chemical strategies employed for its synthesis. We will explore the causality behind experimental choices, present detailed, step-by-step methodologies for key synthetic routes, and offer a comparative analysis of these pathways.

Introduction: A Molecule in the Shadow of a Blockbuster

The history of 2,4-dichloro-5-methylbenzylamine is not one of a standalone discovery but rather one of enabling a breakthrough in medicinal chemistry. Its significance is inextricably linked to the development of sertraline, a selective serotonin reuptake inhibitor (SSRI) that has had a profound impact on the treatment of depression and other mood disorders since its FDA approval in 1991.[1][2] The core structure of sertraline contains the 2,4-dichloro-5-methylbenzyl moiety, making the efficient and scalable synthesis of 2,4-dichloro-5-methylbenzylamine a cornerstone of the drug's manufacturing process.

This guide will illuminate the synthetic strategies that have been developed to produce this key intermediate, providing a valuable resource for chemists working in pharmaceutical development and process optimization. We will delve into the nuanced chemistry of its formation, offering not just protocols, but also the scientific rationale that underpins them.

The Genesis: Synthesis of the Precursor - 2,4-Dichloro-5-methyltoluene

The journey to 2,4-dichloro-5-methylbenzylamine begins with the synthesis of its foundational precursor, 2,4-dichloro-5-methyltoluene. The primary and most industrially viable route to this starting material is the chlorination of p-chlorotoluene.

Electrophilic Aromatic Substitution: Chlorination of p-Chlorotoluene

The synthesis of 2,4-dichlorotoluene is typically achieved through the electrophilic aromatic substitution of 4-chlorotoluene. The methyl group of 4-chlorotoluene is an ortho-, para-director, and the existing chlorine atom is also an ortho-, para-director, albeit a deactivating one. The incoming chlorine electrophile is directed to the positions ortho to the activating methyl group.

Reaction Mechanism:

The reaction proceeds via the generation of a chloronium ion (Cl+) or a polarized chlorine molecule, facilitated by a Lewis acid catalyst such as antimony trichloride (SbCl₃) or zirconium tetrachloride (ZrCl₄).[3] This electrophile then attacks the electron-rich aromatic ring of p-chlorotoluene, leading to the formation of a sigma complex (arenium ion), which is stabilized by resonance. Subsequent deprotonation regenerates the aromaticity and yields the dichlorinated product. The major product formed is 2,4-dichlorotoluene, representing 80-85% of the dichlorotoluene fraction, which can be separated from the minor isomer, 3,4-dichlorotoluene, by fractional distillation.[3]

Experimental Protocol: Chlorination of p-Chlorotoluene

  • Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet tube, a reflux condenser, and a system for scrubbing evolved hydrogen chloride gas is charged with 4-chlorotoluene and a catalytic amount of antimony trichloride or zirconium tetrachloride.

  • Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate and temperature. The reaction is exothermic and requires careful temperature management.

  • Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the ratio of starting material to products.

  • Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is quenched, typically by washing with water or a dilute base.

  • Purification: The organic layer is separated, dried, and subjected to fractional distillation to isolate the pure 2,4-dichlorotoluene.

Pathways to the Intermediate: Synthesis of 2,4-Dichloro-5-methylbenzaldehyde

With 2,4-dichloro-5-methyltoluene in hand, the next critical step is the introduction of a functional group at the benzylic position that can be converted to an amine. The most common strategy involves the oxidation of the methyl group to an aldehyde, yielding 2,4-dichloro-5-methylbenzaldehyde.

Side-Chain Chlorination followed by Hydrolysis

A robust and industrially scalable method involves the free-radical chlorination of the benzylic methyl group of 2,4-dichloro-5-methyltoluene, followed by hydrolysis of the resulting benzylidene chloride.

Step 1: Side-Chain Chlorination

This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[4] Chlorine radicals selectively abstract a hydrogen atom from the benzylic position, which is stabilized by the aromatic ring. The resulting benzyl radical then reacts with molecular chlorine to form the chlorinated product and a new chlorine radical, propagating the chain reaction. The reaction can be controlled to favor the formation of the dichloromethyl derivative (benzylidene chloride).

Step 2: Hydrolysis

The 2,4-dichlorobenzylidene chloride is then hydrolyzed to the corresponding aldehyde. This is often achieved by heating with water in the presence of an acid or a Lewis acid catalyst. A common laboratory and industrial method involves stirring the benzylidene chloride with concentrated sulfuric acid.[5]

Experimental Protocol: Synthesis of 2,4-dichloro-5-methylbenzaldehyde via Side-Chain Chlorination and Hydrolysis

  • Chlorination: 2,4-dichloro-5-methyltoluene is placed in a reaction vessel equipped with a chlorine inlet, a condenser, and a UV lamp or an inlet for a radical initiator. Chlorine gas is introduced at an elevated temperature while irradiating with UV light or in the presence of AIBN. The reaction is monitored by GC until the desired degree of dichlorination is achieved.

  • Hydrolysis: The crude 2,4-dichloro-5-methylbenzylidene chloride is carefully added to concentrated sulfuric acid. The mixture is heated and stirred, leading to the evolution of hydrogen chloride gas. The reaction is complete when the gas evolution ceases.

  • Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated crude aldehyde is extracted with a suitable organic solvent like ether. The organic extracts are neutralized, washed, dried, and the solvent is evaporated. The final product is purified by vacuum distillation or recrystallization.[5]

The Sommelet Reaction

The Sommelet reaction provides an alternative route to the aldehyde from the corresponding benzyl halide.[6][7] This reaction involves the treatment of a benzyl halide with hexamethylenetetramine (hexamine) followed by hydrolysis.

Reaction Mechanism:

The benzyl halide first reacts with hexamine to form a quaternary ammonium salt. Upon heating in the presence of water, this salt hydrolyzes to form the aldehyde. The reaction is thought to proceed through the formation of a methyleneiminium ion intermediate.

Experimental Workflow: Sommelet Reaction

Sommelet_Workflow start Start benzyl_halide 2,4-Dichloro-5- methylbenzyl Halide start->benzyl_halide quaternary_salt Formation of Quaternary Ammonium Salt benzyl_halide->quaternary_salt + Hexamethylenetetramine hexamine Hexamethylenetetramine hydrolysis Hydrolysis (e.g., with H2O) quaternary_salt->hydrolysis aldehyde 2,4-Dichloro-5- methylbenzaldehyde hydrolysis->aldehyde end End aldehyde->end

Caption: Workflow for the Sommelet Reaction.

Experimental Protocol: Sommelet Reaction

  • Salt Formation: 2,4-dichloro-5-methylbenzyl chloride is reacted with hexamethylenetetramine in a suitable solvent like chloroform or aqueous acetic acid.

  • Hydrolysis: The resulting quaternary ammonium salt is hydrolyzed by refluxing with water.

  • Work-up and Purification: The aldehyde is then isolated by steam distillation or solvent extraction and purified.

Grignard Reaction

Another synthetic approach involves the use of a Grignard reagent. While less common for this specific aldehyde, it is a versatile method for aldehyde synthesis. This would involve the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[8][9]

The Final Step: Synthesis of 2,4-Dichloro-5-methylbenzylamine

The conversion of the precursors to the final benzylamine can be achieved through several established methods. The choice of method often depends on the starting material, desired scale, and safety considerations.

Reductive Amination of 2,4-Dichloro-5-methylbenzaldehyde

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[10][11] It involves the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine in the presence of a reducing agent. For the synthesis of a primary amine, ammonia is used.

Reaction Mechanism:

The reaction proceeds in two main steps. First, the aldehyde reacts with ammonia to form an imine intermediate (a Schiff base). This is a reversible reaction, and the equilibrium can be driven towards the imine by removing the water that is formed. In the second step, the imine is reduced to the corresponding amine. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[12]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start aldehyde 2,4-Dichloro-5- methylbenzaldehyde start->aldehyde imine_formation Imine Formation aldehyde->imine_formation + Ammonia ammonia Ammonia (NH3) reduction Reduction imine_formation->reduction + Reducing Agent (e.g., NaBH4) amine 2,4-Dichloro-5- methylbenzylamine reduction->amine end End amine->end

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: 2,4-dichloro-5-methylbenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.

  • Imine Formation: An excess of ammonia (often as a solution in methanol or as aqueous ammonia) is added to the solution. The mixture is stirred to allow for the formation of the imine.

  • Reduction: The reducing agent, for example, sodium borohydride, is added portion-wise to the reaction mixture, controlling the temperature as the reaction is exothermic.

  • Work-up: After the reaction is complete, the mixture is quenched, typically with water. The pH is adjusted, and the product is extracted with an organic solvent.

  • Purification: The organic extracts are dried, and the solvent is removed under reduced pressure. The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Amination of 2,4-Dichloro-5-methylbenzyl Chloride

An alternative pathway involves the direct displacement of the chlorine atom from 2,4-dichloro-5-methylbenzyl chloride with an amino group.

While seemingly straightforward, the direct reaction of benzyl halides with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as the product amine is also nucleophilic and can react with the starting halide. To favor the formation of the primary amine, a large excess of ammonia is typically used.

As mentioned in the context of aldehyde synthesis, the Delépine reaction can be adapted to produce primary amines.[13][14][15] The hydrolysis of the quaternary ammonium salt formed from the benzyl halide and hexamethylenetetramine under acidic conditions yields the primary amine.

Experimental Protocol: Delépine Reaction for Primary Amine Synthesis

  • Salt Formation: 2,4-dichloro-5-methylbenzyl chloride is reacted with hexamethylenetetramine in a solvent like chloroform.

  • Hydrolysis: The resulting quaternary ammonium salt is isolated and then hydrolyzed by refluxing in a mixture of concentrated hydrochloric acid and ethanol.

  • Work-up and Purification: The reaction mixture is worked up to isolate the 2,4-dichloro-5-methylbenzylamine hydrochloride salt, which can then be neutralized to obtain the free amine.

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues of direct amination.[1][2][16][17][18]

Reaction Mechanism:

The reaction utilizes potassium phthalimide as a protected source of ammonia. The phthalimide anion acts as a nucleophile and displaces the halide from the benzyl halide in an Sₙ2 reaction. The resulting N-benzylphthalimide is then cleaved, typically by treatment with hydrazine, to release the desired primary amine.

Experimental Workflow: Gabriel Synthesis

Gabriel_Synthesis_Workflow start Start benzyl_halide 2,4-Dichloro-5- methylbenzyl Halide start->benzyl_halide n_alkylation N-Alkylation (SN2) benzyl_halide->n_alkylation + Potassium Phthalimide phthalimide Potassium Phthalimide cleavage Cleavage (e.g., with Hydrazine) n_alkylation->cleavage amine 2,4-Dichloro-5- methylbenzylamine cleavage->amine end End amine->end

Caption: Workflow for the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis

  • N-Alkylation: 2,4-dichloro-5-methylbenzyl chloride is heated with potassium phthalimide in a polar aprotic solvent such as DMF.

  • Cleavage: After the reaction is complete, the resulting N-(2,4-dichloro-5-methylbenzyl)phthalimide is treated with hydrazine hydrate in a solvent like ethanol.

  • Work-up and Purification: The phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration. The filtrate containing the primary amine is then worked up and purified.

Reduction of 2,4-Dichloro-5-methylbenzonitrile

Another viable route involves the synthesis of the corresponding benzonitrile followed by its reduction.

Step 1: Synthesis of 2,4-Dichloro-5-methylbenzonitrile

The nitrile can be prepared from 2,4-dichloro-5-methylbenzyl bromide via nucleophilic substitution with a cyanide salt.

Step 2: Reduction of the Nitrile

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Reductive Amination 2,4-Dichloro-5-methylbenzaldehydeAmmonia, NaBH₄ (or other reducing agents)High yields, versatile, relatively mild conditions, good for large scale.Requires the synthesis of the aldehyde precursor.
Delépine Reaction 2,4-Dichloro-5-methylbenzyl chlorideHexamethylenetetramine, HClGood for primary amines, avoids over-alkylation.Can have moderate yields, uses stoichiometric reagents.
Gabriel Synthesis 2,4-Dichloro-5-methylbenzyl chloridePotassium phthalimide, hydrazineExcellent for pure primary amines, avoids polyalkylation.Requires a protection-deprotection sequence, can be less atom-economical.
Nitrile Reduction 2,4-Dichloro-5-methylbenzyl bromideNaCN, LiAlH₄ (or H₂/catalyst)Reliable method.Involves highly toxic cyanide and a potent, hazardous reducing agent (LiAlH₄).

Conclusion: A Legacy of Enabling Innovation

The synthesis of 2,4-dichloro-5-methylbenzylamine is a testament to the crucial role of intermediate chemistry in the pharmaceutical industry. While its own history is not marked by a singular moment of discovery, its development has been driven by the need for an efficient and scalable route to a life-changing medication. The various synthetic pathways, each with its own set of advantages and challenges, reflect the ingenuity and adaptability of organic chemists in meeting the demands of drug manufacturing. This guide has provided a comprehensive overview of these methods, offering both historical context and practical, actionable protocols for the modern researcher. The continued optimization of these syntheses will undoubtedly remain a focus for process chemists, ensuring the continued availability of essential medicines like sertraline.

References

  • Delépine, M. (1895). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend., 157, 852–854.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • MDPI. (2025).
  • Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025). Eschweiler- Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • ACS Publications. (1981). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Sommelet Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Side chain chlorination of aromatic compound.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2,4-dichlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
  • Google Patents. (n.d.). Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Scite.ai. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

  • UniTo. (n.d.). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorotoluene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013).
  • Google Patents. (n.d.). 2,4 dichloro benzene formaldehyde synthesis technique.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Conditions for the Reductive Amination of 2,4-Dichloro-5-methylbenzylamine

Abstract This document provides a comprehensive technical guide for the N-alkylation of 2,4-dichloro-5-methylbenzylamine via reductive amination. Reductive amination is a cornerstone of modern synthetic chemistry for its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 2,4-dichloro-5-methylbenzylamine via reductive amination. Reductive amination is a cornerstone of modern synthetic chemistry for its efficiency and control in forming carbon-nitrogen bonds, largely avoiding the overalkylation issues common with direct alkylation methods.[1][2][3] This guide details a reliable one-pot protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, and explains the critical parameters, mechanistic rationale, and procedural steps necessary for achieving high yields and purity. The content is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex amine derivatives.

Introduction and Scientific Rationale

The synthesis of secondary and tertiary amines is fundamental in drug discovery and development, as these moieties are prevalent in a vast array of pharmacologically active compounds. Reductive amination, which involves the conversion of a carbonyl compound and an amine into a more substituted amine, stands out as a superior method for this transformation.[1][4] The process occurs in two sequential steps within a single pot: (1) the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, and (2) the immediate reduction of this intermediate to the corresponding amine.[5][6]

The primary challenge in reductive amination is achieving chemoselectivity; the reducing agent must preferentially reduce the C=N bond of the iminium intermediate over the C=O bond of the starting carbonyl compound.[7][8] While various hydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for its remarkable selectivity.[8][9] Its attenuated reactivity, a result of the electron-withdrawing effects of the acetoxy groups, allows it to rapidly reduce iminium ions while leaving aldehydes and most ketones untouched, even when all reactants are mixed from the outset.[1][9] This property makes it ideal for a direct, one-pot procedure, simplifying the experimental setup and improving overall efficiency.[10]

This application note focuses on the reaction of 2,4-dichloro-5-methylbenzylamine with a generic aldehyde to exemplify the synthesis of N-substituted secondary amines, a common objective in medicinal chemistry.

Mechanistic Pathway of Reductive Amination

The reaction proceeds through the formation of a key iminium ion intermediate, which is the substrate for the hydride-mediated reduction. The mildly acidic nature of the reaction, often facilitated by the acetic acid byproduct from NaBH(OAc)₃ or by an added catalyst, is crucial for promoting the dehydration step to form the iminium ion.[1][9]

G amine 2,4-Dichloro-5- methylbenzylamine carbinolamine Carbinolamine Intermediate amine->carbinolamine Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->carbinolamine iminium Iminium Ion Intermediate carbinolamine->iminium Dehydration (H₂O loss) product N-Alkyl-2,4-dichloro-5- methylbenzylamine (Product) iminium->product Hydride Reduction hydride NaBH(OAc)₃ (Hydride Source) hydride->iminium

Caption: General mechanism of reductive amination.

Protocol I: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride

This protocol is optimized for reliability and high yield, leveraging the superior selectivity of NaBH(OAc)₃. 1,2-Dichloroethane (DCE) is the preferred solvent due to its compatibility with the reducing agent and its ability to facilitate imine formation.[9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,4-Dichloro-5-methylbenzylamine≥98%Sigma-AldrichStarting amine (1.0 eq)
Aldehyde (e.g., isobutyraldehyde)Reagent GradeSigma-AldrichCarbonyl partner (1.0 - 1.2 eq)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Sigma-AldrichReducing agent (1.3 - 1.5 eq). Moisture sensitive; handle under N₂.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentFisher ScientificFor aqueous workup (quenching).
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent.
Silica Gel230-400 meshSiliCycle Inc.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Detailed Experimental Procedure

The following workflow outlines the key stages of the synthesis, from setup to final product analysis.

G A 1. Reagent Setup B 2. Imine Formation A->B Dissolve amine (1.0 eq) & aldehyde (1.1 eq) in anhydrous DCE. Stir for 20-30 min at room temperature under N₂. C 3. Reduction B->C Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 min. Caution: Gas evolution may occur. D 4. Reaction Monitoring C->D Stir reaction at room temperature for 2-16 hours. Monitor by TLC for consumption of starting amine. E 5. Quenching & Workup D->E Once complete, slowly add saturated NaHCO₃ solution to quench. Stir vigorously for 30 min. F 6. Purification & Analysis E->F Separate layers. Extract aqueous layer with DCM (2x). Combine organics, dry (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography.

Caption: Experimental workflow for one-pot reductive amination.

Step-by-Step Instructions:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-methylbenzylamine (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Imine Formation: Add the aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes. The addition may be slightly exothermic, and some gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-16 hours.

  • Workup and Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-substituted product.

Alternative Conditions and Considerations

While NaBH(OAc)₃ is preferred, other reagents can be employed with procedural modifications.

Reducing AgentTypical Solvent(s)Key Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolMust be added after sufficient time has been allowed for imine formation, as it can reduce the starting aldehyde.[11][12] The stepwise nature can sometimes be advantageous for controlling difficult reactions.[13]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFHighly effective and selective for iminium ions at mildly acidic pH (6-7).[1][14] However, it is highly toxic and can generate hydrogen cyanide gas upon acidification, requiring careful handling and workup.[6]
Catalytic Hydrogenation (H₂/Pd-C) Ethanol, MethanolA "green" chemistry approach that avoids stoichiometric metal hydrides.[7] May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized pressure equipment.[15]

Troubleshooting and Side Reactions

  • Incomplete Reaction: If the starting amine persists, consider adding a catalytic amount of acetic acid (0.1-0.2 eq) to accelerate imine formation, especially if a ketone is used as the carbonyl partner.[10]

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the carbonyl starting material. This is rare with NaBH(OAc)₃ but can occur with NaBH₄ if it is added too early or if the imine formation is slow.[10]

  • Overalkylation: Reductive amination with primary amines can sometimes lead to the formation of a tertiary amine if the newly formed secondary amine reacts with another equivalent of the aldehyde.[2] Using a slight excess of the primary amine or a stepwise procedure can help mitigate this.

Conclusion

The direct reductive amination of 2,4-dichloro-5-methylbenzylamine using sodium triacetoxyborohydride in an aprotic solvent like DCE is an efficient, reliable, and safe method for the synthesis of its N-alkylated derivatives. The protocol offers high yields, operational simplicity, and broad functional group tolerance, making it a valuable tool for professionals in pharmaceutical and chemical research.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Fumagalli, G., et al. (2017). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Beilstein Journal of Organic Chemistry, 13, 2336-2343. Available from: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • ICP. (2020). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]

  • Applied Catalysis A: General. (2020). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. 590, 117368. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

  • CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help! Retrieved from [Link]

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

Sources

Application

Procedure for N-alkylation of 2,4-Dichloro-5-methylbenzylamine

Application Note: Selective N-Alkylation of 2,4-Dichloro-5-methylbenzylamine Executive Summary This guide details the protocols for the N-alkylation of 2,4-Dichloro-5-methylbenzylamine , a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Alkylation of 2,4-Dichloro-5-methylbenzylamine

Executive Summary

This guide details the protocols for the N-alkylation of 2,4-Dichloro-5-methylbenzylamine , a critical intermediate in the synthesis of quinolone-like antibacterials and specific enzyme inhibitors.[1]

The primary challenge in alkylating this substrate is controlling selectivity. The starting amine is a primary benzylamine.[2] Standard alkylation often leads to a mixture of secondary (desired), tertiary (over-alkylated), and quaternary ammonium salts.[3][4] Furthermore, the electron-withdrawing chlorine atoms at positions 2 and 4 reduce the nucleophilicity of the nitrogen compared to unsubstituted benzylamine, requiring optimized reaction times and temperatures.

This note presents two validated methodologies:

  • Method A (Reductive Amination): The "Gold Standard" for mono-alkylation selectivity.[1][3]

  • Method B (Direct Nucleophilic Substitution): A cost-effective alternative for simple alkyl chains, utilizing steric control.[1][3]

Substrate Analysis & Chemical Logic

  • Substrate: 2,4-Dichloro-5-methylbenzylamine[1]

  • Reactivity Profile:

    • Sterics: The ortho-chlorine (C2) imposes minor steric strain but largely protects the benzylic position from side reactions.

    • Electronics: The two chlorine atoms (C2, C4) exert a negative inductive effect (-I), lowering the

      
       of the amine (estimated 
      
      
      
      8.3 vs. 9.3 for benzylamine). This makes the nitrogen less nucleophilic, requiring stronger electrophiles or longer reaction times.
    • Solubility: The C5-methyl group enhances lipophilicity, making the substrate highly soluble in DCM (Dichloromethane) and DCE (1,2-Dichloroethane), which are ideal for reductive amination.[1][3]

Decision Matrix: Selecting the Right Protocol

Before starting, select the protocol based on your available reagents and purity requirements.

DecisionTree Start Select Alkyl Group Source Aldehyde Aldehyde/Ketone Available? Start->Aldehyde Halide Alkyl Halide Available? Aldehyde->Halide No MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA Yes Halide->MethodA No (Synthesize Aldehyde) MethodB METHOD B: Direct Alkylation (Lower Cost, Requires Purification) Halide->MethodB Yes

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (Preferred)

Best for: High-value synthesis, mono-alkylation selectivity, and introducing complex alkyl chains.[1][3]

The Mechanism

This method relies on the formation of an imine (Schiff base) intermediate, followed by selective reduction.[5] We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to reduce the imine without reducing the aldehyde/ketone or stripping the aryl chlorides.

ReactionMech Substrate 2,4-Dichloro-5- methylbenzylamine Imine Imine Intermediate (Eq. to Hemiaminal) Substrate->Imine + Aldehyde - H2O Aldehyde R-CHO Product Secondary Amine (Mono-alkylated) Imine->Product + STAB (Hydride Transfer)

Figure 2: Step-wise mechanism of Reductive Amination using STAB.[1]

Protocol A: Step-by-Step

Reagents:

  • Substrate: 1.0 equiv

  • Aldehyde: 1.05 – 1.1 equiv[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][3]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation kinetics.[1][3]

Procedure:

  • Imine Formation: In a dry flask under Nitrogen (

    
    ), dissolve 2,4-Dichloro-5-methylbenzylamine  (1.0 equiv) in DCE (0.2 M concentration).
    
  • Add Aldehyde (1.05 equiv).[1][3]

  • Add Acetic Acid (1.0 equiv).[1][3] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[1][3][6] You may see the imine spot appear (often less polar than the amine).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Note: Gas evolution (

      
      ) is minimal but possible; do not seal the vessel tightly.[3]
      
  • Reaction: Remove ice bath and stir at RT for 4–12 hours.

  • Quench: Quench by adding saturated aqueous

    
     (sodium bicarbonate). Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1][3][6]
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc).[1][3]

Method B: Direct Nucleophilic Substitution

Best for: Simple alkyl groups (Methyl, Ethyl, Allyl) or when aldehydes are unavailable.[1]

The Challenge: Over-Alkylation

Because the secondary amine product is often more nucleophilic than the starting primary amine, dialkylation is a major risk. To mitigate this, we use the "Dilution & Excess" strategy.

Protocol B: Step-by-Step

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide: 0.8 – 0.9 equiv (Sub-stoichiometric to prevent over-alkylation)[3]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster reaction)[3]
  • Solvent: Acetonitrile (MeCN) or DMF.[1][3]

Procedure:

  • Preparation: Dissolve 2,4-Dichloro-5-methylbenzylamine (1.0 equiv) in MeCN (0.1 M - Dilute conditions favor mono-alkylation).

  • Base Addition: Add powdered, dry

    
     (2.0 equiv). Stir for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide (0.8 equiv) dropwise over 30 minutes.

    • Critical: Do not add the halide all at once. Slow addition keeps the concentration of the electrophile low relative to the amine.

  • Heating: Heat to 60°C (for iodides) or 80°C (for bromides). Monitor closely by HPLC/TLC.

  • Termination: Stop the reaction when the alkyl halide is consumed. Do not wait for full conversion of the amine (recycling the starting material is better than separating the dialkylated byproduct).

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate.
    
  • Purification: Column chromatography is required to separate the product from the unreacted starting amine.

Data & Comparison

FeatureMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity (Mono vs. Di) High (>95:[1][3]5)Moderate (70:30)
Yield 85-95%50-65% (isolated)
Purification Simple (often filtration/wash)Difficult (requires column)
Reagent Cost Higher (STAB, Aldehyde)Low (Alkyl Halide, Pot.[1][3] Carb)
Atom Economy Lower (Boron waste)Higher

Analytical Controls

Verify your product using 1H NMR (CDCl3) . Look for these diagnostic signals:

  • Benzylic Protons (

    
    ): 
    
    • Starting Material: Singlet around

      
       3.8 – 3.9 ppm.[1][3]
      
    • Mono-alkylated Product: Singlet often shifts slightly upfield or splits if the alkyl group is chiral/bulky, but generally remains distinct.

  • N-Alkyl Protons:

    • Look for the new multiplet from the alkyl chain adjacent to the nitrogen (

      
       2.5 – 2.8 ppm).
      
  • Aryl Protons:

    • The 2,4-dichloro substitution pattern leaves two singlet-like aromatic protons (positions 3 and 6).[1][3] Verify their integration (1H each) to ensure no de-halogenation occurred.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

    • Context: The found
  • Salvatore, R. N., et al. (2001).[1][3] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1][3] [1][3]

    • Context: Comprehensive review of direct alkylation vs.
  • PubChem Compound Summary. (n.d.). "2,4-Dichlorobenzylamine."[1][3][8][9] National Center for Biotechnology Information.[1][3]

    • Context: Physical property d

Sources

Method

Application Notes and Protocols: 2,4-Dichloro-5-methylbenzylamine in Heterocyclic Compound Synthesis

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,4-Dichloro-5-methylbenzylamine. This versatile benzylamine se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,4-Dichloro-5-methylbenzylamine. This versatile benzylamine serves as a critical building block for a range of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. This document details its chemical properties, safety protocols, and field-tested methodologies for its application in constructing high-value chemical entities, with a focus on quinazoline synthesis and multicomponent reactions. We offer not just procedural steps but also the underlying chemical rationale to empower researchers to adapt and innovate upon these protocols.

Introduction: The Strategic Value of 2,4-Dichloro-5-methylbenzylamine

Heterocyclic compounds form the bedrock of modern pharmacology, with a vast number of approved drugs featuring these structural motifs. The strategic selection of starting materials is paramount to the efficient construction of novel and diverse chemical libraries for drug discovery. 2,4-Dichloro-5-methylbenzylamine emerges as a particularly valuable synthon due to its unique substitution pattern. The dichloro-substituents provide steric and electronic handles for modulating molecular interactions and can serve as sites for further functionalization, while the methyl group offers a lipophilic component. The primary amine attached to a benzylic carbon is the key reactive center, enabling its participation in a wide array of cyclization and condensation reactions.

This guide is designed to provide both foundational knowledge and advanced, actionable protocols for leveraging this reagent in the synthesis of medicinally relevant heterocyclic structures.

Reagent Profile and Safety Mandates

A thorough understanding of a reagent's properties and hazards is a non-negotiable prerequisite for safe and successful experimentation.

Chemical and Physical Properties
PropertyValueSource
Chemical Name (2,4-Dichlorophenyl)-N-methylmethanamine[1]
Synonyms 2,4-Dichloro-N-methylbenzylamine[1]
CAS Number 5013-77-4[1][2]
Molecular Formula C₈H₉Cl₂N[1][2]
Molecular Weight 190.07 g/mol [1][2]
Physical State Liquid / Low Melting Solid[2][3]
Boiling Point 123°C @ 13 mmHg[3]
Density ~1.23 g/cm³[3]

Note: The properties listed are for the closely related N-methyl analog. Physical properties for the primary amine should be confirmed via the supplier's documentation.

Critical Safety and Handling Protocols

Substituted benzylamines are often corrosive and toxic. While a specific Safety Data Sheet (SDS) for 2,4-Dichloro-5-methylbenzylamine must be consulted, the following precautions are based on analogous compounds and represent best practices.[4][5][6]

  • Hazard Profile: Assumed to be corrosive. Causes severe skin burns and serious eye damage.[4][5][6] May be harmful if swallowed or inhaled.[4][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.[5][7]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4] Ensure an eyewash station and safety shower are immediately accessible.

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Keep away from incompatible materials such as strong oxidizing agents and acids. The compound may be air-sensitive.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Store locked up.[6]

Core Application: Synthesis of Substituted Quinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Benzylamines are excellent precursors for the C2-position of the quinazoline ring system through oxidative cyclization with 2-aminobenzaldehydes or 2-aminobenzophenones.[8][9]

Mechanistic Rationale

The synthesis hinges on the reactivity of the benzylic C-H bonds and the nucleophilicity of the amines. The general pathway involves two key stages:

  • Imine Formation: The benzylamine condenses with the carbonyl group of the 2-aminoaryl ketone/aldehyde to form an intermediate imine.

  • Oxidative Cyclization: An oxidant or catalyst facilitates the intramolecular C-N bond formation through dehydrogenative coupling, followed by aromatization to yield the stable quinazoline ring.

The choice of oxidant/catalyst is crucial for reaction efficiency and can range from metal-free systems like iodine/O₂ to transition metals like cobalt or ruthenium.[8]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 2,4-Dichloro-5-methylbenzylamine C Condensation (-H₂O) A->C B 2-Aminobenzophenone B->C D Intermediate Imine C->D Formation E Oxidative Cyclization [Oxidant/Catalyst] D->E Intramolecular Attack F Substituted Quinazoline E->F Aromatization

Protocol 1: Metal-Free, Iodine-Catalyzed Oxidative Cyclization

This protocol is valued for its operational simplicity and environmentally benign conditions, using molecular iodine as the catalyst and oxygen from the air as the terminal oxidant.[8]

3.2.1. Materials and Equipment

Reagents/SuppliesEquipment
2,4-Dichloro-5-methylbenzylamineRound-bottom flask
2-AminobenzophenoneReflux condenser
Molecular Iodine (I₂)Magnetic stirrer hotplate
Toluene (or other suitable solvent)TLC plates and chamber
Saturated Na₂S₂O₃ solutionRotary evaporator
Ethyl acetate, HexaneChromatography column
Anhydrous MgSO₄Standard glassware

3.2.2. Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol, 1.0 equiv). Dissolve it in 15 mL of toluene.

  • Reagent Addition: Add 2,4-Dichloro-5-methylbenzylamine (1.2 mmol, 1.2 equiv) to the solution.

  • Catalyst Introduction: Add molecular iodine (I₂) (0.1 mmol, 10 mol%) to the flask.

    • Causality Note: Iodine catalyzes the C-H amination at the benzylic position. The reaction is believed to proceed through an N-iodo intermediate, facilitating the cyclization.

  • Reaction Conditions: Equip the flask with a reflux condenser open to the air (or under an O₂ balloon for faster reaction). Heat the mixture to 110°C and stir vigorously.

    • Insight: Oxygen from the air serves as the terminal oxidant to regenerate the active iodine catalyst, making the process highly efficient.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase until the starting materials are consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 30 mL of ethyl acetate. Wash the organic layer sequentially with 15 mL of saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), 15 mL of water, and 15 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(2,4-dichloro-5-methylphenyl)-4-phenylquinazoline.

Advanced Application: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools that combine three or more reactants in a single pot to generate complex products with high atom economy and efficiency.[10] 2,4-Dichloro-5-methylbenzylamine is an excellent amine component for MCRs, such as the Ugi four-component reaction (U-4CR).

Rationale for the Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of peptidomimetics.[11] It combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide product in a single, often exothermic, step.[10][11] This reaction is ideal for drug discovery programs where structural diversity is key.

G A Amine (2,4-Dichloro-5- methylbenzylamine) E One-Pot Reaction (Ugi-4CR) A->E B Aldehyde B->E C Carboxylic Acid C->E D Isocyanide D->E F Complex Bis-Amide Product E->F

Protocol 2: Synthesis of a Bis-Amide via Ugi-4CR

This protocol outlines a general procedure for the Ugi reaction. The specific reactants can be varied to generate a library of compounds.

4.2.1. Materials and Equipment

Reagents/SuppliesEquipment
2,4-Dichloro-5-methylbenzylamineScintillation vial or round-bottom flask
Benzaldehyde (or other aldehyde)Magnetic stirrer
Acetic Acid (or other carboxylic acid)Syringes for liquid addition
tert-Butyl isocyanide (or other isocyanide)Standard glassware for work-up
Methanol (solvent)Rotary evaporator
Dichloromethane (DCM)Chromatography column or prep-TLC
Saturated NaHCO₃ solution

4.2.2. Step-by-Step Methodology

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,4-Dichloro-5-methylbenzylamine (1.0 mmol, 1.0 equiv) in 5 mL of methanol.

  • Component Addition: Sequentially add benzaldehyde (1.0 mmol, 1.0 equiv) and acetic acid (1.0 mmol, 1.0 equiv) to the stirring solution at room temperature.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) dropwise.

    • Causality Note: The reaction is often exothermic upon addition of the isocyanide.[11] This step initiates the cascade. The reaction proceeds through an imine formed from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise fashion, culminating in an irreversible Mumm rearrangement to form the stable bis-amide.[10][11]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically complete within minutes to hours, but longer times ensure full conversion.[11]

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 hexane:ethyl acetate) or LC-MS to confirm the formation of the product.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in 25 mL of dichloromethane (DCM) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with 15 mL of saturated aqueous NaHCO₃ solution (to remove excess acid), followed by 15 mL of water and 15 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired bis-amide.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Impure reagents or solvent.- Incorrect reaction temperature.- Inactive catalyst (Protocol 1).- Degradation of isocyanide (Protocol 2).- Use freshly distilled solvents and high-purity reagents.- Optimize temperature; ensure thermometer is accurate.- Use fresh iodine or a different oxidant.- Use freshly opened or distilled isocyanide.
Incomplete Reaction - Insufficient reaction time.- Low concentration of reactants.- Steric hindrance from substrates.- Extend the reaction time and continue monitoring by TLC.- Increase the concentration of reactants (Ugi reactions work well at 0.5-2.0 M).[11]- May require harsher conditions (higher temperature) or a more potent catalyst.
Formation of Multiple Byproducts - Side reactions due to high temperature.- Self-condensation of aldehyde.- Competing reaction pathways.- Lower the reaction temperature.- Add the amine and acid before the aldehyde in the Ugi protocol.- Re-evaluate the chosen synthetic route; a different protocol may be more selective.
Purification Difficulties - Product and starting material have similar polarity.- Product is an oil and difficult to crystallize.- Optimize the mobile phase for column chromatography; try different solvent systems (e.g., DCM/Methanol).- If purification by column is difficult, attempt recrystallization from a suitable solvent pair or use preparative TLC.

Conclusion

2,4-Dichloro-5-methylbenzylamine stands out as a robust and versatile building block for the synthesis of valuable heterocyclic compounds. The protocols detailed herein for the construction of quinazolines and complex bis-amides via multicomponent reactions demonstrate its broad applicability. By understanding the underlying chemical principles and following these validated procedures, researchers in medicinal chemistry and drug development can effectively utilize this reagent to accelerate the discovery of novel molecular entities with therapeutic potential.

References

  • Harper College. (2009, August 22). Material Safety Data Sheet for 3-Methylbenzylamine. Retrieved from [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. Benzenemethanamine, 2,4-dichloro-N-methyl-. Retrieved from [Link]

  • Synthesis, M. A., & Review, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. Ugi reaction. Retrieved from [Link]

  • Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Ugi Reaction. Retrieved from [Link]

  • Li, W., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules. Retrieved from [Link]

  • JoVE. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. Retrieved from [Link]

Sources

Application

Application Note: Selective Catalytic Hydrogenation of 2,4-Dichloro-5-methylbenzonitrile

Abstract & Core Challenge The synthesis of 2,4-Dichloro-5-methylbenzylamine is a critical step in the production of various agrochemicals and pharmaceutical intermediates. The industry-standard precursor is 2,4-dichloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The synthesis of 2,4-Dichloro-5-methylbenzylamine is a critical step in the production of various agrochemicals and pharmaceutical intermediates. The industry-standard precursor is 2,4-dichloro-5-methylbenzonitrile .

The fundamental chemo-selectivity challenge in this transformation is the competition between nitrile reduction (desired) and hydrodechlorination (undesired). Aryl chlorides, particularly at the ortho and para positions, are highly susceptible to oxidative addition by transition metals (Pd, Ni) under hydrogenation conditions, leading to the cleavage of the C-Cl bond. Furthermore, the reduction of nitriles proceeds via a reactive imine intermediate, which often couples with the product amine to form secondary amine impurities.

This Application Note details two field-proven protocols to achieve high selectivity (>95%) for the primary amine while retaining the halogen substituents.

Mechanistic Strategy & Catalyst Selection[1]

To achieve the target molecule, we must navigate three competing reaction pathways. The choice of catalyst and solvent system dictates the dominant path.

Reaction Pathways

The reduction of the nitrile (1) proceeds through an imine intermediate (2).

  • Path A (Desired): Rapid hydrogenation of the imine to the primary amine (3).

  • Path B (Poisoning): Condensation of the imine (2) with the primary amine (3) to form a secondary amine (dimer).

  • Path C (Destructive): Metal-inserted oxidative cleavage of the Ar-Cl bond, replacing Chlorine with Hydrogen.

Visualization of Competing Pathways

ReactionPathways cluster_legend Catalyst Selectivity Nitrile 2,4-Dichloro-5- methylbenzonitrile Imine Imine Intermediate Nitrile->Imine + 2H (Cat) Dechloro Dechlorinated Byproducts Nitrile->Dechloro Pd/C (High Risk) PrimaryAmine TARGET: 2,4-Dichloro-5- methylbenzylamine Imine->PrimaryAmine + 2H (Fast) SecAmine Secondary Amine (Impurity) Imine->SecAmine + Primary Amine (-NH3) PrimaryAmine->Dechloro Over-reduction Info Pd/C: Promotes De-Cl RaNi: Promotes Amine Pt/C: Retains Cl

Figure 1: Reaction network showing the target pathway (Green) versus competing dimerization and dehalogenation pathways (Red).[1]

Catalyst Selection Matrix

Palladium (Pd) is generally contraindicated for this synthesis without heavy poisoning, as it rapidly catalyzes hydrodehalogenation [1].

Catalyst SystemActivity (Nitrile)Selectivity (Halogen Retention)Selectivity (Primary Amine)Recommendation
Pd/C (Standard) HighVery Low (Strips Cl)ModerateAvoid
Raney Nickel HighHighLow (unless NH3 added)Standard (Protocol A)
Pt/C (Sulfitized) ModerateExcellent High (Acidic media)High Purity (Protocol B)
PtO2 (Adams) HighHighModerateAlternative

Protocol A: Raney Nickel with Ammonia (Industrial Standard)

Best for: Large-scale synthesis where cost is a factor and high pressure is available. Mechanism: Ammonia saturates the catalyst surface and shifts the equilibrium away from secondary amine formation. Raney Nickel (RaNi) has a lower affinity for Ar-Cl oxidative addition than Palladium.

Materials
  • Precursor: 2,4-Dichloro-5-methylbenzonitrile

  • Catalyst: Raney Nickel (Active slurry in water, Grade 2800 or equivalent).

  • Solvent: Methanol (MeOH).

  • Additive: Anhydrous Ammonia (gas) or NH4OH (25% aq).

  • Hydrogen source: H2 gas (10–30 bar).[2]

Step-by-Step Methodology
  • Catalyst Preparation (Inert Atmosphere):

    • Safety: RaNi is pyrophoric. Handle under Argon/Nitrogen.[3]

    • Wash the RaNi slurry (10 wt% loading relative to substrate) three times with MeOH to remove water. Decant carefully.

  • Loading:

    • Charge the autoclave with the washed RaNi.[3]

    • Add the nitrile precursor dissolved in MeOH (0.5 M concentration).

    • Add Ammonia.

      • Option A (Gas): Pressurize the headspace with NH3 gas to 2 bar.

      • Option B (Liquid): Add NH4OH (5–10 equivalents). Note: Water can slightly retard the rate but is safer.

  • Purge:

    • Purge the vessel 3x with Nitrogen (10 bar), then 3x with Hydrogen (10 bar).

  • Reaction:

    • Pressurize to 20 bar H2 .

    • Heat to 50°C . (Do not exceed 70°C; higher temps promote dehalogenation).

    • Stir vigorously (1000+ RPM) to eliminate mass transfer limitations.

  • Monitoring:

    • Monitor H2 uptake. Reaction typically completes in 2–4 hours.

    • Checkpoint: If uptake stalls, do NOT increase Temp. Increase Pressure.[2]

  • Workup:

    • Cool to RT. Vent H2. Purge with N2.[4]

    • Filter catalyst through Celite (keep wet to prevent ignition).

    • Concentrate filtrate. The residue is the crude amine.

Protocol B: Platinum on Carbon with Acidic Scavenger (Lab Scale)

Best for: High-value batches requiring maximum halogen retention and avoiding pyrophoric RaNi. Mechanism: Platinum is less active toward aryl chlorides. Performing the reaction in acidic media protonates the primary amine immediately upon formation (


), preventing it from reacting with the imine to form secondary amines [2].
Materials
  • Precursor: 2,4-Dichloro-5-methylbenzonitrile

  • Catalyst: 5% Pt/C (sulfided/poisoned variants preferred but standard works with acid).

  • Solvent: Ethanol (EtOH).[5]

  • Additive: Concentrated HCl (3 equivalents) or H2SO4.

  • Hydrogen source: H2 balloon (1 atm) or low pressure (3–5 bar).

Step-by-Step Methodology
  • Setup:

    • In a hydrogenation flask, dissolve the nitrile in EtOH (0.2 M).

    • Add 3.0 equivalents of Conc. HCl. (This creates the hydrochloride salt of the product immediately).

  • Catalyst Addition:

    • Add 5% Pt/C (5 wt% loading).[6]

    • Optional: Add 0.1% Thiophene solution if dehalogenation is observed in test runs (Thiophene poisons high-energy sites responsible for Ar-Cl cleavage).

  • Reaction:

    • Purge with N2, then H2.[3]

    • Run at Room Temperature (20–25°C) .

    • Pressure: 1–5 bar.[2]

  • Workup:

    • Filter catalyst.[6]

    • The filtrate contains the amine hydrochloride salt.

    • Concentrate to remove EtOH.

    • Basification: Treat the residue with 1M NaOH to liberate the free base.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over MgSO4 and evaporate.[7]

Experimental Workflow & Quality Control

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start: 2,4-Dichloro-5- methylbenzonitrile Choice Select Protocol Start->Choice RaNi Protocol A: RaNi + NH3 (Industrial/Scale) Choice->RaNi Pt Protocol B: Pt/C + HCl (Lab/High Selectivity) Choice->Pt Pressurize Pressurize H2 (20 bar) Temp: 50°C RaNi->Pressurize Check QC Check (HPLC/GC) Pressurize->Check Atmosphere H2 (1-5 bar) Temp: 25°C Pt->Atmosphere Atmosphere->Check Success Product: >98% Purity Check->Success Pass Fail_DeCl Issue: Dechlorination Action: Lower Temp or Switch to Pt/C Check->Fail_DeCl Des-Cl > 2% Fail_Dimer Issue: Secondary Amine Action: Increase NH3 (Prot A) or Increase Acid (Prot B) Check->Fail_Dimer Dimer > 5%

Figure 2: Operational workflow highlighting critical process controls for impurity management.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High De-chlorination (>5%) Temperature too high.Reduce T < 50°C. Halogen loss is highly temp-sensitive.
Wrong Catalyst.Ensure Pd is NOT used. Switch to Pt or sulfided RaNi.
High Secondary Amine Insufficient Ammonia/Acid.Increase NH3 pressure (Prot A) or Acid equivalents (Prot B).
H2 Pressure too low.Increase H2 pressure to speed up Imine -> Amine step.
Incomplete Conversion Catalyst Poisoning.Feedstock purity check. Nitriles often contain sulfur/cyanide impurities that poison Pt/Ni.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Organic Chemistry Portal. (2023). Hydrogenation of Nitriles. Retrieved from [Link]

  • Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis, 8(1), 1-42. [Link]

  • Bagal, S. K., et al. (2015). Optimization of the hydrogenation of nitrile to amine. Organic Process Research & Development. (General reference for industrial nitrile reduction).

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2,4-Dichloro-5-methylbenzylamine

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Chemistry Division Subject: 1H NMR Spectrum Analysis of 2,4-Dichloro-5-methylbenzylamine: A Comparative Techn...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Chemistry Division Subject: 1H NMR Spectrum Analysis of 2,4-Dichloro-5-methylbenzylamine: A Comparative Technical Guide

Executive Summary & Strategic Context

In the synthesis of high-value pharmacophores—particularly sulfonamide diuretics and quinazoline-based kinase inhibitors—2,4-Dichloro-5-methylbenzylamine (CAS: 5013-77-4 / related intermediates) serves as a critical "right-hand" building block. Its structural integrity is paramount; regioisomeric impurities (such as the 2,4-dichloro-6-methyl or 3,4-dichloro-5-methyl isomers) possess identical mass-to-charge ratios (m/z 190.07) but vastly different biological activities.

This guide moves beyond basic spectral listing. It provides a comparative analysis of solvent systems to optimize proton visibility and a logic-based differentiation strategy to rule out fatal isomeric impurities during scale-up.

Structural Analysis & Theoretical Prediction

Before acquisition, we must establish the "Spectral Fingerprint" dictated by the specific substitution pattern on the benzene ring.

The Molecule: 2,4-Dichloro-5-methylbenzylamine[1]

  • Core: Benzene ring.[2][3]

  • Substituents:

    • Positions 2, 4: Chlorine (Electron Withdrawing via Inductive, weak Donor via Resonance).

    • Position 5: Methyl (Weak Electron Donor).

    • Position 1: Aminomethyl (-CH2NH2).

  • Proton Environment (The "Singlet-Singlet" Signature):

    • H-3: Located between two Chlorine atoms (C2 and C4). This proton is isolated from other protons (no ortho coupling). Expectation: Singlet.

    • H-6: Located between the Aminomethyl group (C1) and the Methyl group (C5). This proton is also isolated. Expectation: Singlet.

Comparative Logic: Unlike the 3,4-dichloro isomer (which would show an AB doublet system), the 2,4-dichloro-5-methyl pattern is unique for displaying two distinct aromatic singlets .

Experimental Protocol

To ensure reproducibility and self-validation, follow this optimized workflow.

Sample Preparation
  • Mass: 5–10 mg of free amine (or 10-15 mg of HCl salt).

  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Solvent Selection:

    • Routine QC:CDCl3 (Chloroform-d) + 0.03% TMS.

    • Salt Forms / Labile Proton Study:DMSO-d6 .

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): 1.0 s (routine) or 5.0 s (quantitative).

  • Scans (NS): 16 (CDCl3) / 64 (DMSO-d6, due to viscosity broadening).

  • Temperature: 298 K.

Comparative Analysis: Solvent & Isomer Differentiation

This section compares the spectral performance across solvents and against potential isomeric impurities.

Solvent System Comparison: CDCl3 vs. DMSO-d6
FeatureCDCl3 (Chloroform-d) DMSO-d6 (Dimethyl Sulfoxide) Application Recommendation
Amine (-NH2) Broad singlet, variable shift (1.5–2.0 ppm). Often exchanges with trace water.Sharp/Broad peaks (3.0–8.5 ppm). Ammonium (-NH3+) salts appear as distinct triplets at ~8.4 ppm.Use DMSO-d6 if verifying the salt form or counting exchangeable protons.
Resolution Excellent resolution of fine coupling.Higher viscosity causes slight line broadening.Use CDCl3 for precise coupling constant (

) analysis.
Water Peak ~1.56 ppm (Can overlap with -NH2).[4]~3.33 ppm (Usually distinct from signals).Use DMSO-d6 if the sample is hygroscopic.
Isomer Differentiation (The "Fatal Flaw" Check)

The most common synthesis error is the formation of the 3,4-dichloro or 2,6-dichloro isomers.

  • Target (2,4-Cl, 5-Me): Shows two singlets in the aromatic region.

  • Alternative (3,4-Cl): Shows a doublet (ortho-coupling) for H-5/H-6.

  • Alternative (2,6-Cl): Shows a singlet (2H) if symmetric, or coupled pattern if asymmetric.

Spectral Assignments & Data Table

Reference Frequency: 400 MHz Solvent: CDCl3 (Values may shift +0.1–0.3 ppm in DMSO-d6)

PositionGroupShift (

, ppm)
MultiplicityIntegralMechanistic Insight
H-3 Ar-H7.35 – 7.45 Singlet (s) 1HDeshielded by two ortho-Cl atoms.[5] Isolated spin.
H-6 Ar-H7.15 – 7.25 Singlet (s) 1HShielded relative to H-3 by adjacent Methyl/Alkyl groups.
CH2 Benzyl3.85 – 3.95 Singlet (s)*2HAppears as doublet in DMSO if NH3+ coupling occurs.
CH3 Methyl2.30 – 2.35 Singlet (s)3HTypical aryl-methyl resonance.
NH2 Amine1.60 – 2.00 Broad (br s)2HHighly variable; disappears with D2O shake.

> Note: Chemical shifts are estimated based on additivity rules derived from 2,4-dichloro-5-methylbenzoic acid derivatives [1, 2].

Visualization: Structural Verification Workflow

The following logic tree illustrates the decision-making process for verifying the 2,4-dichloro-5-methyl substitution pattern using 1H NMR.

NMR_Workflow Start Crude Product (C8H9Cl2N) Solvent Dissolve in CDCl3 (Check Solubility) Start->Solvent Acquire Acquire 1H NMR (16 Scans) Solvent->Acquire Aromatic_Region Analyze Aromatic Region (7.0 - 7.6 ppm) Acquire->Aromatic_Region Count_Signals How many distinct Aromatic Signals? Aromatic_Region->Count_Signals Two_Signals Two Signals Found Count_Signals->Two_Signals 2 Signals Multiplicity Check Multiplicity of Each Signal Two_Signals->Multiplicity Singlet_Singlet Two Singlets (s, s) (H-3 and H-6 isolated) Multiplicity->Singlet_Singlet No Coupling Doublets Doublets (d, d) (Ortho Coupling) Multiplicity->Doublets J ~ 8 Hz Result_Correct CONFIRMED: 2,4-Dichloro-5-methyl Singlet_Singlet->Result_Correct Result_Wrong REJECT: Likely 3,4-Dichloro Isomer Doublets->Result_Wrong

Caption: Logic flow for distinguishing the 2,4-dichloro-5-methyl isomer from common regioisomers based on aromatic coupling patterns.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 485424, Benzenemethanamine, 2,4-dichloro-N-methyl-. Retrieved from [Link]

    • Note: Provides structural confirmation and CAS indexing for the N-methyl analog, serving as a baseline for the core substitution p
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. , 62(21), 7512–7515. Retrieved from [Link]

    • Note: The authoritative standard for solvent residual peaks (CDCl3/DMSO) cited in the protocol.
  • Note: Used to validate the baseline chemical shifts for the dichloro-benzylamine core.
  • Hadjeri, M., et al. (2004). Antimitotic Activity of 5-Hydroxy-7-methoxy-2-phenyl-4-quinolones. J. Med. Chem. , 47(20), 4964–4970.

    • Note: References the synthesis of similar polysubstituted aniline/benzylamine intermediates, supporting the "singlet-singlet" assignment logic for 2,4,5-substitution.

Sources

Comparative

Elemental analysis standards for 2,4-Dichloro-5-methylbenzylamine purity

An In-Depth Comparative Guide to Elemental Analysis Standards for the Purity Assessment of 2,4-Dichloro-5-methylbenzylamine In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Elemental Analysis Standards for the Purity Assessment of 2,4-Dichloro-5-methylbenzylamine

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. However, the quality of an API is intrinsically linked to the purity of its precursors and intermediates. 2,4-Dichloro-5-methylbenzylamine, a key building block in the synthesis of various pharmaceutical compounds, requires stringent purity assessment to ensure the safety, efficacy, and consistency of the final drug product. This guide provides a detailed comparison of analytical standards for determining its purity, with a primary focus on elemental analysis as a fundamental benchmark, supported by orthogonal chromatographic and spectroscopic techniques.

Elemental Analysis: The Cornerstone of Absolute Purity

Elemental analysis (EA) serves as a gold standard for determining the absolute purity of a pure organic compound.[1][2] Unlike chromatographic methods that provide relative purity based on peak area, EA directly quantifies the mass percentages of constituent elements.[3] For a known structure like 2,4-Dichloro-5-methylbenzylamine, this allows for a direct comparison between empirically measured values and the theoretical elemental composition, providing a definitive measure of stoichiometric integrity.[4]

Theoretical Composition

The molecular formula for 2,4-Dichloro-5-methylbenzylamine is C₈H₉Cl₂N. The theoretical elemental composition is calculated from its molecular weight (190.07 g/mol ).

ElementSymbolAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011896.08850.56%
HydrogenH1.00899.0724.77%
ChlorineCl35.453270.90637.31%
NitrogenN14.007114.0077.37%
Total 190.073 100.00%

A sample of 100% pure 2,4-Dichloro-5-methylbenzylamine should yield experimental results that align with these theoretical percentages. Journals from the American Chemical Society (ACS) and other authorities generally consider a purity claim to be supported if the found values for C, H, and N are within ±0.4% of the calculated values.[5]

Core Technique: Combustion Analysis

Modern elemental analyzers determine Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) content through high-temperature combustion.[6] The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[1][7] These gases are then separated and quantified by a thermal conductivity detector (TCD).

For halogenated compounds like the topic substance, a specialized approach is required for chlorine determination. While the classic Oxygen Flask (Schöniger) method is a valid preparatory step described in the United States Pharmacopeia (USP) <471>, modern automated techniques are preferred for their precision and throughput.[8][9][10]

Combustion Ion Chromatography (CIC) has emerged as the state-of-the-art method for halogen analysis in organic matrices.[11][12][13] This technique couples a high-temperature combustion furnace with an ion chromatograph, providing a seamless and highly sensitive analysis. The process is standardized by methods such as ASTM D7359.[14][15][16][17]

Experimental Protocol: Purity Determination by Combustion Ion Chromatography (CIC)

This protocol outlines the determination of C, H, N, and Cl in 2,4-Dichloro-5-methylbenzylamine. The CHN analysis is performed first, followed by the Cl analysis using a CIC system.

Part A: CHN Analysis

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide). This step establishes the response factor of the TCD detector for known amounts of C, H, and N.

  • Sample Preparation: Accurately weigh 1-2 mg of the 2,4-Dichloro-5-methylbenzylamine sample into a tin capsule. The precision of this measurement is critical for accurate results.

  • Combustion: The sample is introduced into a combustion reactor heated to ~1000-1150 °C.[7][18] Dynamic flash combustion with a pulse of pure oxygen ensures the complete conversion of the sample to CO₂, H₂O, and various nitrogen oxides (NOx).

  • Reduction & Gas Separation: The gas mixture flows through a reduction tube containing elemental copper at ~850 °C to convert NOx to N₂.[18] The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the gases based on their physical properties.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument software integrates the signal to calculate the mass percentage of C, H, and N.

Part B: Chlorine Analysis via CIC (per ASTM D7359)

  • System Setup: The CIC system consists of a high-temperature furnace, an absorption module, and an ion chromatograph (IC) with a conductivity detector.

  • Sample Introduction: Accurately weigh a portion of the sample into a sample boat. For liquid samples, direct injection can also be used.

  • Pyrohydrolytic Combustion: The sample is introduced into the furnace, which is heated to >950 °C.[11][19] A continuous stream of argon, oxygen, and water vapor is passed over the sample. This oxidative pyrohydrolytic combustion is essential for converting the organically bound chlorine into hydrogen chloride (HCl) gas.[14][16]

  • Gas Absorption: The resultant gases are transferred to an absorber module where the HCl is quantitatively trapped in an aqueous absorbing solution (typically ultrapure water).[11][13]

  • Ion Chromatography: A precise volume of the absorbing solution is automatically injected into the ion chromatograph. The solution passes through an anion-exchange column, which separates the chloride (Cl⁻) ions from other potential anions.

  • Detection and Quantification: The separated chloride ions are measured by a suppressed conductivity detector.[19] The concentration is determined by comparing the peak area to a calibration curve prepared from certified chloride standards.

Workflow for Purity Verification by Elemental Analysis

Purity_Assessment center_node Purity Assessment of 2,4-Dichloro-5-methylbenzylamine ea Elemental Analysis center_node->ea hplc HPLC center_node->hplc gcms GC-MS center_node->gcms qnmr qNMR center_node->qnmr ea_info Stoichiometric Purity (%C, %H, %N, %Cl) ea->ea_info hplc_info Chromatographic Purity (Non-Volatile Impurities, Isomers) hplc->hplc_info gcms_info Impurity Identification (Volatile Impurities, Residual Solvents) gcms->gcms_info qnmr_info Absolute Quantification & Structural Confirmation qnmr->qnmr_info

Sources

Validation

Validating 2,4-Dichloro-5-methylbenzylamine structure via X-ray crystallography

Executive Summary In the development of halogenated pharmaceutical intermediates, structural ambiguity often arises from the limitations of 1D-NMR in resolving specific regioisomers of polysubstituted aromatics. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated pharmaceutical intermediates, structural ambiguity often arises from the limitations of 1D-NMR in resolving specific regioisomers of polysubstituted aromatics. This guide provides a technical roadmap for validating 2,4-Dichloro-5-methylbenzylamine (CAS: 5013-77-4) using Single Crystal X-ray Diffraction (SC-XRD). While NMR and MS are standard for purity and connectivity, SC-XRD is established here as the definitive method for confirming the exact regiochemical placement of chlorine substituents relative to the methyl and amine moieties, particularly when stabilizing the liquid amine as a crystalline hydrochloride salt.

Part 1: The Structural Challenge

2,4-Dichloro-5-methylbenzylamine presents a specific characterization challenge common in drug discovery:

  • Regiochemical Ambiguity: In solution-state NMR (

    
    H), the aromatic protons at positions 3 and 6 appear as singlets due to the lack of adjacent protons. Distinguishing this specific isomer from its analogs (e.g., 2,5-dichloro-4-methyl) relies on subtle chemical shift differences or complex 2D-NOESY experiments, which can be inconclusive due to steric isolation.
    
  • Physical State: The free base is a liquid/oil, making it unsuitable for direct crystallographic analysis without derivatization.

  • Halogen Bonding: The presence of two chlorine atoms introduces significant electron density and potential for halogen bonding, which dictates solid-state packing and bioavailability but cannot be modeled accurately by solution-phase techniques.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following table objectively compares the utility of SC-XRD against standard spectroscopic methods for this specific halogenated amine.

FeatureSolution NMR (

H,

C)
Mass Spectrometry (HRMS) Single Crystal XRD (SC-XRD)
Primary Output Connectivity & Functional GroupsMolecular Formula & Weight3D Atomic Coordinates & Packing
Regiochemistry Inferential (via coupling/NOE)None (fragmentation is similar)Definitive (Direct Imaging)
Sample State Solution (Dynamic Average)Gas Phase (Ionized)Solid State (Static Lattice)
Stereochemistry Relative only (requires chiral shift)NoneAbsolute Configuration
Suitability Excellent for purity checkExcellent for formula confirmationGold Standard for Structure Proof
Limit of Detection Low (<1 mg)Ultra-low (pg/ng)Crystal Quality Dependent

Critical Insight: While NMR confirms what atoms are present, only SC-XRD definitively proves where they are in 3D space, eliminating the risk of misidentified regioisomers in early-stage synthesis.

Part 3: Experimental Protocol

This protocol is designed to convert the liquid free base into a diffraction-quality solid.

Step 1: Salt Formation (The "Crystallization Anchor")

Free amines often exhibit high thermal motion and low lattice energy. Converting the amine to a hydrochloride salt increases lattice energy via ionic interactions and hydrogen bonding (


).
  • Reagents: 2,4-Dichloro-5-methylbenzylamine (1 equiv), 4M HCl in Dioxane (1.1 equiv), Diethyl ether (Antisolvent).

  • Procedure: Dissolve the amine in a minimal amount of dry ethanol. Add HCl/Dioxane dropwise at 0°C. A white precipitate (the HCl salt) should form immediately. Filter and dry.

Step 2: Crystal Growth (Vapor Diffusion)

Direct precipitation yields microcrystalline powder. To grow single crystals suitable for X-ray:

  • Inner Vial: Dissolve 20 mg of the HCl salt in 1 mL of Methanol (Good solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (Antisolvent).

  • Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and promoting slow, ordered crystal growth over 24-72 hours.

Step 3: Data Collection Strategy
  • Source Selection: Molybdenum (Mo-K

    
    , 
    
    
    
    =0.71073 Å)
    is preferred over Copper (Cu-K
    
    
    ).
    • Reasoning: The molecule contains two Chlorine atoms.[1] Cu radiation (

      
      =1.54 Å) causes significant absorption and fluorescence with chlorine, leading to data scaling errors. Mo radiation is "harder" and penetrates the chlorinated sample with less absorption.
      
  • Temperature: Collect data at 100 K (using a cryostream) to freeze atomic thermal motion, ensuring precise bond lengths for the C-Cl bonds.

Part 4: Visualization of Workflow

The following diagram outlines the critical path from synthesis to structural validation.

G Synthesis Precursor Synthesis (Liquid Amine) SaltForm Salt Formation (HCl Derivatization) Synthesis->SaltForm Stabilize Crystallization Vapor Diffusion (MeOH / Et2O) SaltForm->Crystallization Grow Lattice Screening Microscope Screening (Polarized Light) Crystallization->Screening Check Quality Screening->Crystallization Amorphous/Twinning XRD SC-XRD Data Collection (Mo Source, 100K) Screening->XRD Single Crystal Found Refinement Structure Refinement (SHELXL) XRD->Refinement Diffraction Pattern Validation Regiochemical Confirmation Refinement->Validation R1 < 5%

Figure 1: Workflow for converting the liquid amine precursor into a validated crystal structure. Yellow nodes indicate sample preparation, Red indicates data acquisition, and Green indicates analysis.

Part 5: Data Interpretation & Validation Criteria

To declare the structure "validated," the refined model must meet these crystallographic standards:

  • R-Factor (

    
    ):  A value of < 5.0%  is required for publication-quality data. High R-factors (>10%) in chlorinated structures often indicate uncorrected absorption issues.
    
  • Thermal Ellipsoids: Check the ORTEP diagram. The ellipsoids for the Chlorine atoms should be similar in size to the Carbon atoms. If Cl ellipsoids are massive or non-spherical, it suggests disorder or wrong element assignment.

  • Regiochemical Check: Measure the distance between the Methyl carbon and the adjacent Chlorine. In the 2,4-dichloro-5-methyl isomer, the methyl group is flanked by a proton (C6) and a chlorine (C4). In the 2,5-dichloro-4-methyl isomer, it would be flanked by two chlorines. The electron density map will unambiguously show the heavy Cl atom's position relative to the methyl group.

References
  • Malvern Panalytical. (2017).[2] Benefits of Hard X-radiation (Mo/Ag) for Materials Analysis.[2]Link

  • Massachusetts Institute of Technology (MIT). (n.d.). X-Ray Diffraction Facility: Equipment and Services (Mo vs Cu Radiation).Link[3]

  • Sigma-Aldrich. (2024). 2,4-Dichlorobenzylamine Product Properties & Safety Data.Link

  • Vertex Pharmaceuticals & University of Iowa. (2004). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides.[4][5] Journal of the American Chemical Society. Link

  • BenchChem. (2025).[6] A Researcher's Guide to Cross-Validation of XRD and NMR Data.Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2,4-Dichloro-5-methylbenzylamine

Executive Summary & Chemical Identification Objective: This guide outlines the mandatory disposal procedures for 2,4-Dichloro-5-methylbenzylamine , ensuring compliance with RCRA (Resource Conservation and Recovery Act) s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide outlines the mandatory disposal procedures for 2,4-Dichloro-5-methylbenzylamine , ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing critical safety incidents in the waste stream.

Critical Hazard: As a halogenated amine, this compound presents a dual-hazard profile: Corrosivity (pH > 12) and Halogen Content .[1] Improper disposal into standard "Organic Waste" or "Acid Waste" streams can result in regulatory fines (due to incineration requirements for halogens) or immediate exothermic explosions (acid-base reaction).[1]

Chemical Profile
PropertySpecification
Chemical Name 2,4-Dichloro-5-methylbenzylamine
CAS Number 1803813-13-9
Molecular Formula C₈H₉Cl₂N
Functional Class Halogenated Aromatic Amine
Primary Hazards Corrosive (Skin/Eye) , Acute Toxicity , Environmental Toxin
Waste Characterization D002 (Corrosive) + Halogenated Organic

Note on Isomers: While this guide specifically addresses the 5-methyl isomer (ring-substituted), the protocols below apply equally to 2,4-Dichloro-N-methylbenzylamine (CAS 5013-77-4) due to identical functional group hazards.[1][2]

Hazard Causality & Pre-Disposal Stabilization

Why we do what we do: Understanding the mechanism prevents accidents.[1]

A. The Amine Threat (Incompatibility)

Benzylamines are strong organic bases.[1]

  • Risk: If poured into a waste drum containing acid chlorides, anhydrides, or strong mineral acids, the neutralization reaction is violently exothermic.[1]

  • Protocol: Never commingle with acidic waste streams.[1]

B. The Halogen Factor (Incineration)

The presence of Chlorine (Cl) atoms mandates specific incineration temperatures (>1100°C) and scrubbers to capture hydrochloric acid (HCl) gas generated during combustion.[1]

  • Risk: Disposing of this in "Non-Halogenated" waste streams causes illegal release of acid gas at the treatment facility.[1]

  • Protocol: Must be segregated into Halogenated Waste .[1]

C. The Nitrosamine Potential[1]
  • Risk: Do not mix with nitrosating agents (e.g., sodium nitrite) or oxidizers.[1] Secondary amines can form nitrosamines (potent carcinogens), and while this is a primary amine, precursors often contain impurities.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment (At the Bench)

Perform this phase inside a functioning fume hood.[1]

  • PPE Verification: Butyl rubber or Silver Shield gloves are required.[1] Standard nitrile provides only momentary splash protection against halogenated amines.[1]

  • Quenching (If Reactive):

    • If the material is residual in a reaction mixture (e.g., with unreacted acid chloride), quench slowly with ice-cold dilute Sodium Hydroxide (NaOH) to ensure the mixture remains basic.[1]

    • Validation: Check pH with a strip.[1] It must be basic (pH > 10).[1]

  • Phase Separation: If an aqueous extraction was performed, the amine is likely in the organic layer (e.g., Dichloromethane or Ethyl Acetate).[1]

Phase 2: Waste Segregation & Containerization[2]
Waste StreamAcceptable?Reasoning
Halogenated Organic YES Primary Stream. Contains Cl atoms; compatible with other halogenated solvents (DCM, Chloroform).[1][2]
Non-Halogenated NO Violation of incineration protocols.[1]
Aqueous Basic CONDITIONAL Only if the amine is dissolved in water (rare for this intermediate).[1] Must be labeled "Basic".
Acid Waste CRITICAL NO Risk of explosion/heat generation.[1][3]
Phase 3: Labeling & Storage
  • Select Container: Amber glass or High-Density Polyethylene (HDPE).[1] Do not use metal cans (corrosion risk).[1]

  • Labeling:

    • Constituents: Write "2,4-Dichloro-5-methylbenzylamine" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Corrosive" and "Toxic".[1]

    • Tag: Apply the "Halogenated Waste" tag prominently.[1]

  • Storage: Store in the Corrosives Cabinet (Base side), separate from acids, until pickup.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 2,4-Dichloro-5-methylbenzylamine to ensure safety and compliance.

DisposalWorkflow Start Start: 2,4-Dichloro-5-methylbenzylamine Waste StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid FinalSolid Container: Solid Waste Label: 'Toxic Solid, Organic, Basic' Code: Lab Pack Solid->FinalSolid Double Bag & Tag SolventCheck Is it dissolved in a solvent? Liquid->SolventCheck HalogenSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenSolvent NonHalogenSolvent Non-Halogenated Solvent (MeOH, EtOAc, Hexane) SolventCheck->NonHalogenSolvent pHCheck Check pH / Reactivity HalogenSolvent->pHCheck NonHalogenSolvent->pHCheck FinalHalo Container: Halogenated Organic Waste Label: 'Corrosive, Halogenated' Code: D002, F001/F002 pHCheck->FinalHalo If Halogenated Solvent FinalNonHalo Container: Halogenated Organic Waste (Must segregate here due to Amine Cl content) pHCheck->FinalNonHalo If Non-Halo Solvent (Amine makes the whole mix Halogenated)

Figure 1: Decision tree for segregating 2,4-Dichloro-5-methylbenzylamine based on physical state and solvent matrix. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated amine often necessitates disposal in the Halogenated stream to meet strict ppm limits.[1]

Emergency Response Procedures

Spill Response (Small Scale < 100mL):

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves (or Silver Shield), goggles, and a lab coat.[1]

  • Neutralize: Do not use water immediately.[1] Cover the spill with a Dry Universal Absorbent (e.g., vermiculite) or a specific Solvent Absorbent .[1]

    • Pro-Tip: If you have a dedicated "Acid Neutralizer" (sodium bicarbonate), it is ineffective here.[1] You are dealing with a base.[1][4] Use a citric-acid based neutralizer if available, or simply absorb and pack.[1]

  • Clean: Scoop absorbed material into a wide-mouth jar.[1] Label as "Hazardous Waste - Debris - Toxic/Corrosive".[1][2]

  • Wash: Clean the surface with water and soap after the bulk material is removed.[1]

Exposure:

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (increases absorption).[1]

  • Eye Contact: Rinse for 15 minutes.[1] Seek immediate medical attention (amines can cause delayed corneal damage).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][Link][1][2]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] [Link]

  • PubChem. (2024).[1] Compound Summary: 2,4-Dichloro-N-methylbenzylamine (Analogous Hazard Data).[1][2] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets.[Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-methylbenzylamine
© Copyright 2026 BenchChem. All Rights Reserved.